Cas no 21569-26-6 (2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione structure](https://www.kuujia.com/scimg/cas/21569-26-6x500.png)
21569-26-6 structure
Product name:2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
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- 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione
- 2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenylindene-1,3-dione
- 21569-26-6
- 2-(2-(4-(o-Methoxyphenyl)-1-piperazinyl)ethyl)-2-phenyl-indandione-1,3
- DTXSID50175914
- BRN 0863963
- 1,3-Indandione, 2-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-2-phenyl-
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- Inchi: InChI=1S/C28H28N2O3/c1-33-25-14-8-7-13-24(25)30-19-17-29(18-20-30)16-15-28(21-9-3-2-4-10-21)26(31)22-11-5-6-12-23(22)27(28)32/h2-14H,15-20H2,1H3
- InChI Key: IHLPVTJCCMRSKW-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1N2CCN(CC2)CCC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5
Computed Properties
- Exact Mass: 440.21014
- Monoisotopic Mass: 440.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 4.9
Experimental Properties
- PSA: 49.85
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-1H-indene-1,3(2H)-dione Related Literature
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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